1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone
Description
The compound 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone features a propanone backbone substituted with a 1,3-benzodioxole ring (a fused benzene-dioxole system) at the 1-position and a 4-chlorophenylsulfanyl group at the 3-position. The benzodioxole moiety introduces electron-donating oxygen atoms, while the 4-chlorophenylsulfanyl group contributes a sulfur-linked aromatic system with an electron-withdrawing chlorine substituent. Below, we compare it with structurally related analogs to infer trends.
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-3-(4-chlorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3S/c17-11-4-6-12(7-5-11)21-9-8-14(18)13-2-1-3-15-16(13)20-10-19-15/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFFOVPNCEUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable electrophile.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the benzodioxole derivative and the chlorophenyl sulfanyl derivative.
Industrial Production Methods: In an industrial setting, the production of 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Backbone and Substituent Variations
The target compound shares a propanone core with several analogs, but substituent variations significantly alter properties:
Key Observations :
- Thioether vs. Sulfonyl : The sulfanyl (S–) group in the target compound and analogs (e.g., ) is less electron-withdrawing than the sulfonyl (–SO₂–) group in , affecting polarity and reactivity.
- Benzodioxole vs. Simple Aryl: The benzodioxole ring in the target compound may enhance lipophilicity and metabolic stability compared to non-fused aryl groups (e.g., biphenylyl in ).
- Chalcone Derivatives : Compounds with α,β-unsaturated ketones (e.g., ) exhibit distinct conjugation patterns, influencing UV-Vis spectra and biological activity.
Physicochemical Properties
Molecular Weight and Melting Points
Data from structurally related compounds (Table 1):
Notes:
Spectral Data Comparison
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
- 1H NMR :
- 13C NMR :
Cytotoxic Effects
- Chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) showed cytotoxic activity against MCF7 breast cancer cells, with IC₅₀ values as low as 100 μg/mL .
- Compounds with sulfonyl groups (e.g., ) may exhibit higher metabolic stability but increased toxicity risks due to sulfone’s electron-withdrawing nature .
Hemolytic Potential
Biological Activity
1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone, also known by its CAS number 882748-90-5, is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties based on various research studies.
- Molecular Formula : C16H13ClO3S
- Molar Mass : 320.79 g/mol
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone exhibit substantial anti-inflammatory effects. For instance, a series of synthesized compounds showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The efficacy was measured using various in vitro assays that assessed the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains. Research indicated that it exhibited moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains including Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.4 | Moderate |
| Bacillus subtilis | 16.4 | Moderate |
| Escherichia coli | 16.5 | Moderate |
| Klebsiella pneumoniae | 16.1 | Moderate |
Anticancer Activity
In addition to its antibacterial and anti-inflammatory properties, the compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression has been elucidated through docking studies, revealing potential pathways for therapeutic intervention .
Case Studies
- Study on Anti-inflammatory Effects : A recent study synthesized derivatives of the compound and tested their efficacy in reducing inflammation in animal models. Results showed a significant reduction in edema and inflammatory markers compared to control groups .
- Antibacterial Screening : Another study focused on the antibacterial efficacy of the compound against multi-drug resistant strains. It demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence .
- Anticancer Mechanisms : Research involving human cancer cell lines demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways. This effect was more pronounced in cells resistant to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
